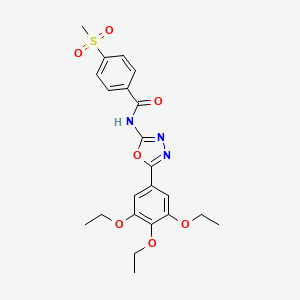

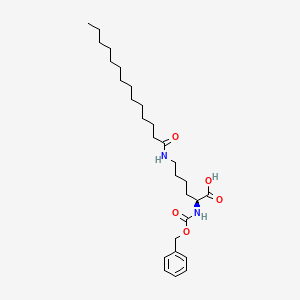

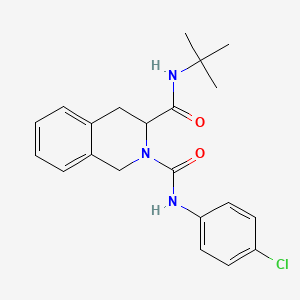

![molecular formula C26H28N4O3S3 B2507593 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 489470-94-2](/img/structure/B2507593.png)

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzo[d]thiazol, tetrahydrothieno[2,3-c]pyridin, and benzamide groups. These structural motifs are commonly found in compounds with significant biological properties, including anticancer, anti-inflammatory, and antiallergic activities.

Synthesis Analysis

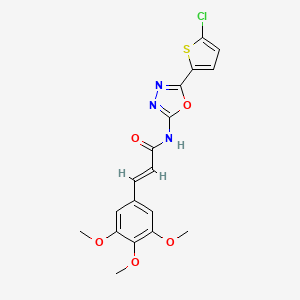

The synthesis of related compounds typically involves multi-step reactions, including the formation of Schiff's bases, cyclization, and amide coupling reactions. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method known for facilitating rapid and efficient chemical reactions . Similarly, the synthesis of benzimidazole derivatives involved reactions under high-temperature conditions and subsequent reactions with benzoyl chlorides or benzenesulfonyl chlorides . These methods suggest that the synthesis of the compound would also require careful selection of reaction conditions and possibly the use of catalysts or activating agents to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . The presence of multiple rings and functional groups in the compound suggests a complex structure that may exhibit interesting chemical behavior due to the potential for intramolecular interactions, such as hydrogen bonding or π-π stacking.

Chemical Reactions Analysis

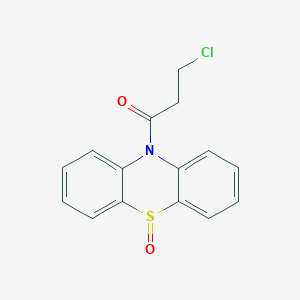

Benzamide derivatives can participate in various chemical reactions, including oxidation and coordination with metal ions. For example, thiadiazolo[2,3-a]pyridine benzamide derivatives were oxidized using copper(II) chloride, leading to cyclization and the formation of new cyclic systems . These reactions not only modify the core structure of the compounds but also have the potential to significantly alter their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with benzamide groups have been investigated for their gelation behavior, indicating that they can form stable gels in certain solvents, which is a property that could be relevant for drug formulation . Additionally, the cytotoxic activities of these compounds against various cancer cell lines suggest that they have the potential to penetrate cellular membranes and interact with intracellular targets .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds incorporating benzothiazole and thieno[2,3-c]pyridine moieties focuses on the synthesis of novel derivatives with potential biological activities. For instance, studies on the synthesis of new pyridine and pyrimidine derivatives containing the benzothiazole moiety aim at exploring their chemical properties and potential applications in medicinal chemistry. These syntheses involve reactions of specific precursors to yield compounds with diverse functional groups, suggesting that similar strategies could be applied to synthesize and study "N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" and explore its properties and applications (Mohamed, Abdulaziz, & Fadda, 2013).

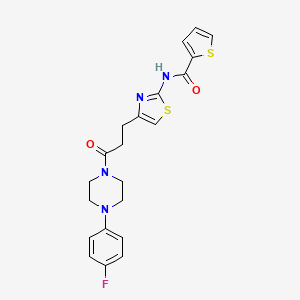

Biological Activities

Compounds with benzothiazole and pyridine structures have been investigated for their biological activities, including antimicrobial and anticancer properties. Such studies reveal the potential of these compounds in pharmaceutical research, where they could serve as leads for the development of new therapeutic agents. Research into substituted benzamide derivatives, for example, has uncovered their role as inhibitors of specific enzymes or receptors, which could hint at the scientific research applications of our compound in studying enzyme inhibition or receptor modulation (Lynch et al., 2006).

Material Science and Other Applications

Further, compounds with similar structural features have found applications in material science, including the development of novel dyes and materials with specific electronic properties. This suggests potential research applications of "this compound" in the synthesis of new materials or in the exploration of its properties for material science applications (Khalifa et al., 2015).

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S3/c1-16(2)30-14-13-19-22(15-30)35-26(23(19)25-27-20-7-5-6-8-21(20)34-25)28-24(31)17-9-11-18(12-10-17)36(32,33)29(3)4/h5-12,16H,13-15H2,1-4H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJQBJTVWLCZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)

![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)

![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)

![ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2507532.png)